![molecular formula C11H10N2O3S B1493314 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098013-35-3](/img/structure/B1493314.png)
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Overview
Description
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds It features a thiophene ring, an imidazoxazine core, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the imidazoxazine core, and finally the introduction of the carboxylic acid group. Common synthetic routes include:
Condensation Reactions: Thiophene derivatives can be condensed with appropriate amines and carbonyl compounds to form the imidazoxazine core.
Cyclization Reactions: Cyclization of linear precursors can be achieved using strong acids or bases, depending on the specific requirements of the reaction.
Carboxylation Reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the thiophene ring or imidazoxazine core with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, carboxylic acids.
Reduction Products: Alcohols, amines, aldehydes.
Substitution Products: Halogenated thiophenes, substituted imidazoxazines.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures
Biology: In biological research, 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may interact with biological targets, leading to the discovery of new drugs.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and the biological system .
Comparison with Similar Compounds
Thiophene Derivatives: Other thiophene-based compounds with similar structures and biological activities.
Imidazoxazine Derivatives: Compounds containing the imidazoxazine core with varying substituents.
Carboxylic Acid Derivatives: Other carboxylic acids with different heterocyclic structures.
Uniqueness: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid stands out due to its unique combination of a thiophene ring, an imidazoxazine core, and a carboxylic acid group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 236.29 g/mol. The compound features a thiophene ring fused with an imidazo[2,1-c][1,4]oxazine core, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways.
- Receptor Binding : It may bind to specific receptors that modulate various biological processes.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:
Compound | Activity | Target Organism |
---|---|---|
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | Antibacterial | E. coli |
6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | Antifungal | C. albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines have shown that it can induce cytotoxic effects:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | <150 | High cytotoxicity |
MCF7 | 200 | Moderate cytotoxicity |
The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Study on Cytotoxicity
A study conducted on various imidazo derivatives including 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Molecular Docking Studies
Molecular docking simulations have suggested that the compound binds effectively to target proteins associated with cancer pathways. The binding affinities were comparable to established anticancer drugs like Doxorubicin.
Properties
IUPAC Name |
6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJZKAYYTYZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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